molecular formula C8H11ClN4 B2453530 (3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride CAS No. 1439897-94-5

(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride

Cat. No. B2453530
CAS RN: 1439897-94-5
M. Wt: 198.65
InChI Key: VWCHLQNPNKLXHC-UHFFFAOYSA-N
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Description

“(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind with a variety of enzymes and receptors in the biological system, thus exhibiting versatile biological activities .


Synthesis Analysis

The synthesis of triazole compounds often involves aromatic nucleophilic substitution . For instance, new compounds can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . In some cases, protecting groups are used during the synthesis process and are later removed by hydrogenation on Pd/C .


Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by the presence of two carbon and three nitrogen atoms in a five-membered aromatic azole chain . The presence of a piperazine subunit or its isosteres has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .


Chemical Reactions Analysis

Triazole compounds are known to exhibit cytotoxicity at certain concentrations . For example, most of the tested compounds exhibited cytotoxicity at a concentration of 160 μg/ml . The chemical reactions involving triazole compounds often lead to the formation of new compounds with potential antiviral and antimicrobial activities .

Scientific Research Applications

Efficient Synthesis and Structural Analysis

  • Triazolopyridines, including compounds similar to (3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride, have been synthesized using chlorinated agents under mild conditions. Their structures were characterized using various techniques, highlighting their potential pharmaceutical applications (El-Kurdi et al., 2021).

Antimicrobial Applications

  • Some derivatives of this compound class have been synthesized and evaluated for antimicrobial activity. These compounds demonstrated potent antimicrobial properties, suggesting their potential use as antimicrobial agents (Prakash et al., 2011).

Cancer and Fibrotic Disease Research

  • Certain triazolopyridine derivatives have been identified as inhibitors of TGF-β type I receptor kinase, indicating their potential application in cancer immunotherapy and antifibrotic treatments (Jin et al., 2014).

P2X7 Antagonists for Mood Disorders

  • Research has been conducted on triazolopyridine-based P2X7 antagonists, which have shown promise in the treatment of mood disorders. This includes the development of compounds with significant receptor occupancy and tolerability in preclinical studies (Chrovian et al., 2018).

Antibacterial and Insecticidal Activities

  • The synthesis and characterization of triazolothiadiazines and triazolothiadiazoles containing a similar molecular moiety have been explored, revealing significant antibacterial and insecticidal activities (Holla et al., 2006).

Mechanism of Action

The mechanism of action of triazole compounds is largely attributed to their ability to bind with a variety of enzymes and receptors in the biological system . At physiological pH conditions, protonated amines or nitrogen heterocycles could form π-cation interactions with the amino acid carbonyl groups of DNA gyrase , which is beneficial for antibacterial effects.

Future Directions

The future directions for the research and development of triazole compounds include the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . There is also an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

properties

IUPAC Name

(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c1-6-10-11-8-3-2-7(4-9)5-12(6)8;/h2-3,5H,4,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCHLQNPNKLXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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